5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
Description
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-dimethylphenylamino group at the 5-position and a thiol (-SH) group at the 2-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which are known for their cytotoxic, antimicrobial, and enzyme-inhibitory properties . It is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-349961) and has been utilized as a precursor for synthesizing more complex derivatives targeting biological pathways .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-3-4-8(5-7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSODFVQZANEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNC(=S)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization Strategy
The synthesis of 5-(3,4-Dimethyl-phenylamino)-thiadiazole-2-thiol primarily employs a two-step protocol originating from 3,4-dimethylaniline. Initial isothiocyanate formation via thiophosgene reaction at 0–5°C precedes hydrazine coupling to generate N-(3,4-dimethylphenyl)hydrazinecarbothioamide (Fig. 1A). Cyclization using carbon disulfide in NaOH/ethanol (1:3 v/v) at reflux (78°C, 6 h) affords the thiadiazole core through intramolecular dehydrogenation, with FTIR confirmation of S-H stretching at 2553 cm⁻¹.
Reaction Optimization Parameters
| Variable | Optimal Range | Yield Impact (%) |
|---|---|---|
| NaOH Concentration | 2.5–3.0 M | +22% |
| CS₂ Equivalents | 1.2–1.5 | +15% |
| Reflux Duration | 5–7 h | +18% |
Alternative Synthetic Modifications
Microwave-Assisted Cyclocondensation
Recent adaptations employ microwave irradiation (300 W, 110°C) to accelerate the cyclization step, reducing reaction times from 6 h to 35 min while maintaining yields at 82±3%. This method minimizes thiol oxidation byproducts (<5% vs. 12–18% conventional), as evidenced by HPLC-UV (λ=274 nm) purity analyses.
Post-Functionalization Derivatives
Intermediate 5-amino-1,3,4-thiadiazole-2-thiol undergoes regioselective coupling with 3,4-dimethylphenyl isocyanate in DMF (0°C → RT, 12 h) to install the target substituent. ¹H-NMR data confirms successful amination:
Critical Analysis of Purification Techniques
Solvent Recrystallization Dynamics
Ethanol/water (4:1) systems produce rhombic crystals (mp 232–234°C) with 98.2% purity (by DSC), while acetonitrile yields smaller needle structures requiring dual recrystallization for pharma-grade material.
Crystallization Performance Metrics
| Solvent System | Recovery (%) | Purity (%) | Particle Size (µm) |
|---|---|---|---|
| Ethanol/Water | 89 | 98.2 | 50–120 |
| Acetonitrile | 76 | 97.8 | 10–25 |
| Ethyl Acetate/Hexane | 82 | 96.5 | 30–75 |
Mechanistic Insights into Byproduct Formation
Competitive pathways during cyclization generate 3,4-dimethylphenyl thiourea (3–8%) via NH₂-S bond cleavage, necessitating rigorous TLC monitoring (Rf 0.78 vs. 0.43 for byproduct). DFT calculations (B3LYP/6-311+G**) identify transition state energies of 28.7 kcal/mol for the desired 5-membered ring closure versus 31.4 kcal/mol for linear oligomerization.
Industrial-Scale Production Considerations
Pilot plant data (50 L reactor) reveals:
- 23% reduced CS₂ usage with gas-phase delivery vs. liquid addition
- 15°C cooling ramp during NaOH quench prevents exothermic decomposition
- Activated charcoal treatment (2% w/w) reduces residual hydrazine to <10 ppm
Chemical Reactions Analysis
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes. For example, it inhibits human Carbonic Anhydrase-II by binding to the active site of the enzyme, thereby preventing its normal function . This interaction is facilitated by the thiadiazole ring and the thiol group, which form strong bonds with the enzyme’s active site residues.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Insights :
- The dimethylphenyl group increases molecular weight and hydrophobicity compared to smaller substituents (e.g., methylamino), which may influence pharmacokinetic properties .
- Stability data suggest the thiol (-SH) group in the target compound is less prone to oxidation than in 5-methylamino derivatives, likely due to steric protection from the bulky dimethylphenyl group .
Mechanistic and Molecular Docking Comparisons
Enzyme Interactions
- Succinate Dehydrogenase (SDH) Inhibition : Fluorinated thiadiazoles (e.g., compound 5g from ) bind to SDH similarly to the fungicide penthiopyrad, with carbonyl groups critical for interaction. The target compound’s dimethylphenyl group may sterically hinder similar binding, necessitating structural optimization .
- Antioxidant Activity: 5-Methylamino derivatives exhibit radical scavenging via the -SH group, but the target compound’s bulky substituents might reduce this effect .
Biological Activity
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. Its molecular formula is C10H11N3S2, and it has a molecular weight of 237.34 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds in the 1,3,4-thiadiazole series have been reported to exhibit potent antimicrobial activity by disrupting cellular processes and influencing biochemical pathways .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that this compound has significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi.
- Enzyme Inhibition : The compound has potential as an inhibitor of human Carbonic Anhydrase-II, which may play a role in its biological effects .
Comparative Activity Data
The following table summarizes the antimicrobial activity of this compound compared to other similar compounds:
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | < 50 µg/mL |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Antifungal | Candida albicans | 24–26 µg/mL |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | Antibacterial | Escherichia coli | 32.6 µg/mL |
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study highlighted that derivatives of the 1,3,4-thiadiazole ring exhibit varying degrees of antibacterial and antifungal activities. The presence of specific substituents on the phenyl ring significantly enhances activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that compounds similar to this compound can effectively inhibit Carbonic Anhydrase-II. This suggests potential therapeutic applications in conditions where this enzyme plays a critical role .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids under reflux in POCl₃ or ethanol. Key intermediates (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol) are confirmed via spectral methods:
- ¹H NMR : Aromatic protons appear at δ 7.28–7.43 ppm, thiol protons at δ 10.04 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 305 [M+1]) validate molecular weight .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How are purity and structural integrity assessed for this compound?
- Analytical workflow :
- Elemental analysis : Confirms C, H, N, S content (e.g., calculated C 47.35%, found C 47.28%) .
- Melting point : Sharp, reproducible ranges (e.g., 244°C) indicate purity .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<2%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Case study : Discrepancies in antibacterial activity (e.g., Staphylococcus aureus MIC values ranging from 8–64 µg/mL) arise from:
- Structural variability : Substitutions at the phenylamino group alter lipophilicity and membrane penetration .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion yields differing results .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methods :
- Molecular docking (AutoDock Vina) : Predicts binding to E. coli DNA gyrase (binding energy ≤ -7.2 kcal/mol) .
- ADMET prediction (SwissADME) : Modifications to the 3,4-dimethylphenyl group reduce hepatotoxicity (e.g., CYP2D6 inhibition score drops from 0.85 → 0.62) .
Q. What experimental designs address low yields in S-alkylation reactions for thiadiazole-thiol derivatives?
- Optimization framework :
- Solvent selection : DMF increases nucleophilicity of thiolate ions vs. ethanol (yield improves from 45% → 72%) .
- Catalyst screening : Triethylamine (10 mol%) enhances alkyl halide reactivity .
- Temperature control : 60–70°C minimizes side reactions (e.g., oxidation to disulfides) .
Critical Analysis of Evidence
- Contradictions : Variability in antibacterial MIC values (Table 2) highlights the need for standardized protocols .
- Gaps : Limited data on in vivo toxicity (e.g., LD₅₀) and CYP enzyme interactions require further study .
- Recommendations : Prioritize structural modifications at the phenylamino group to enhance selectivity and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
